3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the thiadiazole ring.
Common reagents and conditions used in these reactions include ethanol as a solvent and triethylamine as a catalyst. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential use as a pharmacological agent due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with various molecular targets. It can act as an enzyme inhibitor, affecting pathways related to its biological activities . The specific molecular targets and pathways depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles, such as:
3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substituents, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C15H12N4OS2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[(4-methylphenoxy)methyl]-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4OS2/c1-10-4-6-11(7-5-10)20-9-13-16-17-15-19(13)18-14(22-15)12-3-2-8-21-12/h2-8H,9H2,1H3 |
InChI Key |
KMKIZBBIJWQWJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.